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molecular formula C11H14O B8391253 (S)-4-Phenylpentan-2-one

(S)-4-Phenylpentan-2-one

Cat. No. B8391253
M. Wt: 162.23 g/mol
InChI Key: SYOVWIRLZABVDO-VIFPVBQESA-N
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Patent
US07893098B2

Procedure details

Sodium hydride (0.1702 g, 7.09 mmol) was added slowly to a NaCl ice bath containing EtOH (2.6 mL, 2.7 M) stirring under N2. 4-Phenylpentan-2-one (55) (1.0493 g, 6.47 mmol) and diethyloxalate (0.88 mL, 6.47 mmol) were mixed together, and then added to the chilled NaOEt solution. After stirring for 5 minutes, the reaction was warmed to room temperature. After 90 min, the reaction was quenched at 0° C. with 1N HCl and extracted 2× with CH2Cl2. The combined organics were washed with H2O, dried with Na2SO4, filtered, concentrated to provide 56 (0.7230 g, 42.6%) which was used without further purification in the next step. 1H (CDCl3, 400 MHz): δ 7.34-7.16 (5H, m), 6.30 (1H, s), 4.33 (2H, q, J=7.0 Hz), 3.39-3.26 (1H, m), 2.82 (1H, dd, J=15.1, 6.8 Hz), 2.72 (1H, dd, J=15.1, 7.8 Hz), 1.36 (3H, t, J=7.0 Hz), 1.32 (3H, d, J=6.8 Hz) ppm. HPLC: 10.934 min.
Quantity
0.1702 g
Type
reactant
Reaction Step One
Quantity
1.0493 g
Type
reactant
Reaction Step Two
Quantity
0.88 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.6 mL
Type
solvent
Reaction Step Four
Name
Yield
42.6%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([CH:9]([CH3:14])[CH2:10][C:11](=[O:13])[CH3:12])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:15]([O:17][C:18](=[O:24])[C:19](OCC)=[O:20])[CH3:16].CC[O-].[Na+]>CCO>[CH2:15]([O:17][C:18](=[O:24])[C:19](=[O:20])[CH2:12][C:11](=[O:13])[CH2:10][CH:9]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:14])[CH3:16] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.1702 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1.0493 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(C)=O)C
Name
Quantity
0.88 mL
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Four
Name
Quantity
2.6 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched at 0° C. with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted 2× with CH2Cl2
WASH
Type
WASH
Details
The combined organics were washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)OC(C(CC(CC(C)C1=CC=CC=C1)=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.723 g
YIELD: PERCENTYIELD 42.6%
YIELD: CALCULATEDPERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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